

Application Notes and Protocols for Oral Administration of SAR-100842 in Mice

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Compound of Interest

Compound Name: SAR-100842

Cat. No.: B610681

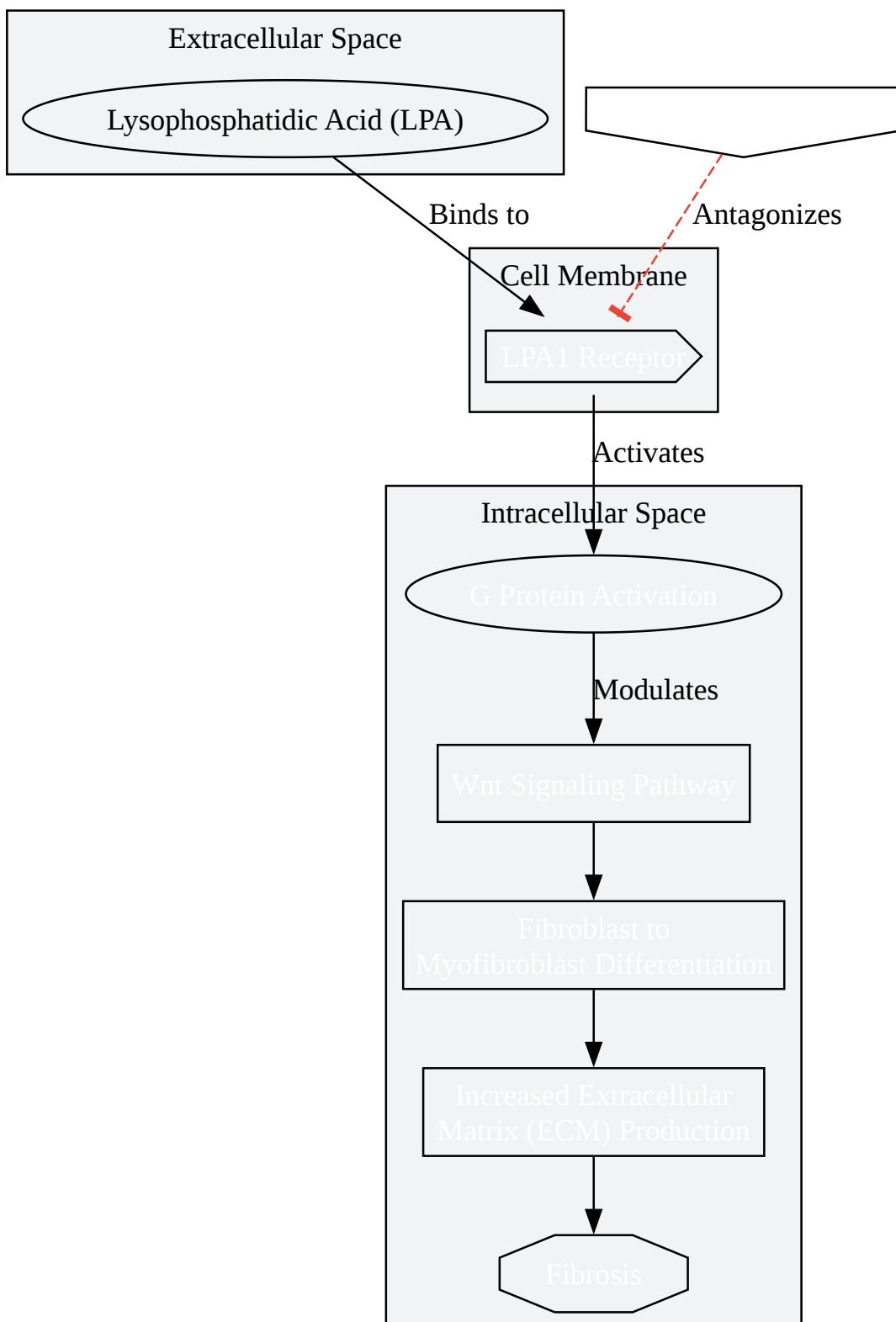
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These application notes provide a comprehensive protocol for the oral administration of **SAR-100842**, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, to mice. The described methodology is based on preclinical studies evaluating the anti-fibrotic potential of this compound in the Tsk1 (tight-skin-1) mouse model of skin fibrosis.

Mechanism of Action

SAR-100842 is a potent and selective antagonist of the LPA1 receptor.^[1] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to its G protein-coupled receptors like LPA1, triggers a variety of cellular responses including cell proliferation, migration, and differentiation. In the context of fibrosis, the LPA-LPA1 signaling axis is implicated in the activation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix deposition.^{[1][2]} Mechanistic studies have shown that the anti-fibrotic effects of LPA1 blockade by **SAR-100842** may be mediated in part through the inhibition of the Wnt signaling pathway.^[1]

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Quantitative Data Summary

The following table summarizes the in vivo efficacy of orally administered **SAR-100842** in the Tsk1 mouse model of skin fibrosis after 5 weeks of treatment. The data is based on the findings from Ledein et al. (2020).[3][4]

Treatment Group	Hypodermal Thickness (µm) (Median ± 95% CI)	Number of Myofibroblasts (cells/mm ²) (Median ± 95% CI)	Hydroxyproline Content (µg/mg tissue) (Median ± 95% CI)
Vehicle	125 ± 25	45 ± 10	30 ± 5
SAR-100842 (30 mg/kg, b.i.d.)	75 ± 20	20 ± 8	20 ± 4

Note: The values in the table are estimated from the graphical data presented in Ledein et al. (2020) and represent the median with the 95% confidence interval.[3][4]

Administration of **SAR-100842** at 30 mg/kg twice daily resulted in a marked reduction in hypodermal thickening, the number of skin myofibroblasts, and hydroxyproline content in Tsk1 mice compared to vehicle-treated animals.[3]

Experimental Protocols

Preparation of SAR-100842 Formulation for Oral Gavage

This protocol describes the preparation of **SAR-100842** in a vehicle solution of 0.5% methyl cellulose and 0.2% Tween 80.

Materials:

- **SAR-100842** powder
- Methyl cellulose (400 cP)
- Tween 80 (Polysorbate 80)
- Deionized water (diH₂O)

- Magnetic stirrer and stir bar
- Heating plate
- Beakers
- Graduated cylinders
- Analytical balance

Procedure:

- Prepare the Vehicle Solution (0.5% Methyl Cellulose with 0.2% Tween 80):
 - To prepare 100 mL of the vehicle, heat approximately 30 mL of diH₂O to 60-70°C in a beaker with a magnetic stir bar.
 - Slowly add 0.5 g of methyl cellulose to the heated water while stirring to form a suspension.
 - Remove the beaker from the heat and add 70 mL of cold diH₂O to the suspension.
 - Continue stirring the solution at room temperature or in a cold room (4°C) until the methyl cellulose is fully dissolved and the solution is clear.
 - Add 0.2 mL of Tween 80 to the methyl cellulose solution and stir until completely dissolved.
- Prepare the **SAR-100842** Suspension:
 - Calculate the required amount of **SAR-100842** based on the desired concentration and final volume. For a 30 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 3 mg/mL.
 - Weigh the calculated amount of **SAR-100842** powder.
 - In a separate container, add a small volume of the prepared vehicle solution to the **SAR-100842** powder to create a paste.

- Gradually add the remaining vehicle solution to the paste while stirring or vortexing to ensure a homogenous suspension.

Protocol for Oral Administration of **SAR-100842** in Mice

This protocol outlines the procedure for administering the prepared **SAR-100842** suspension to mice via oral gavage.

Materials:

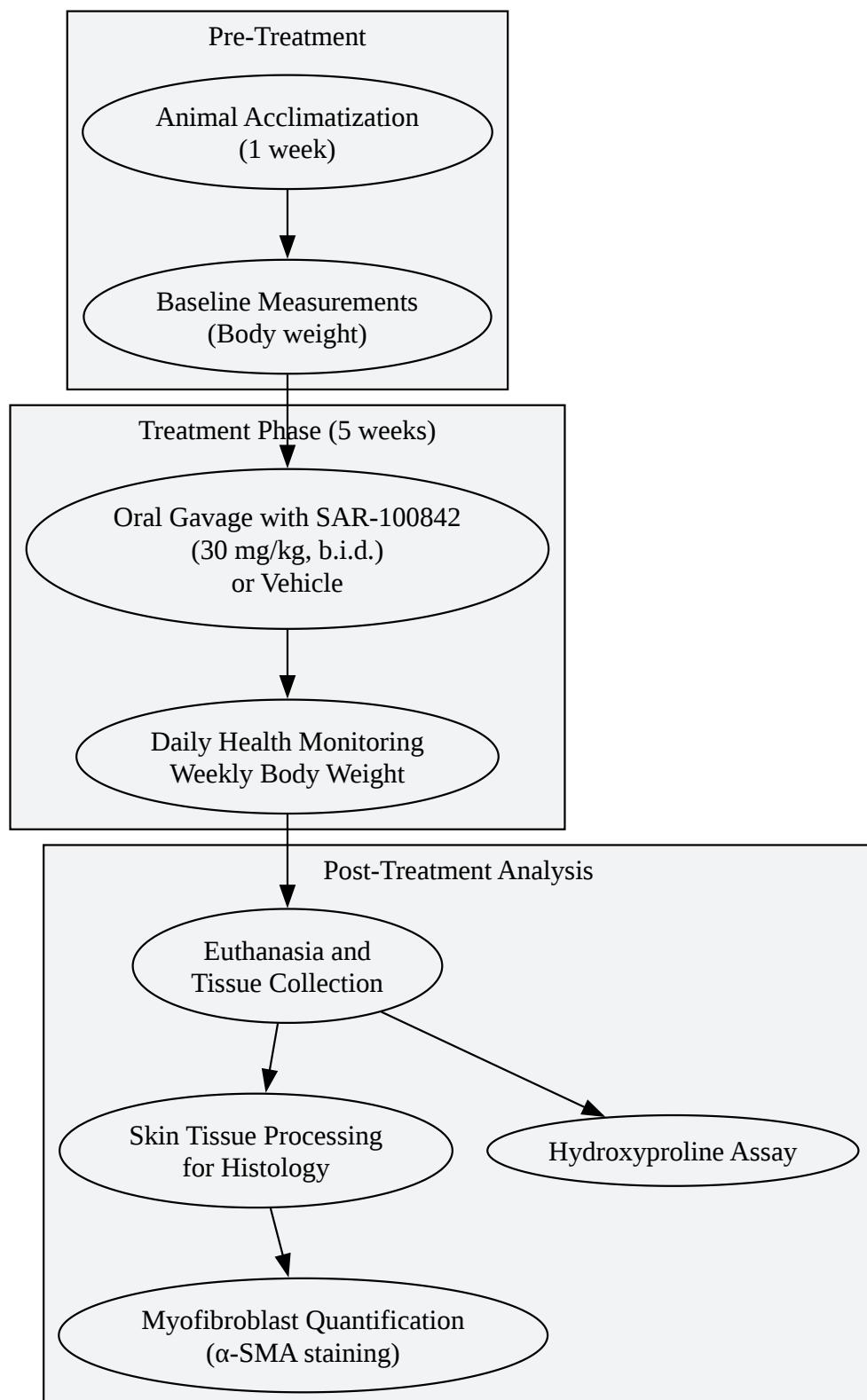
- Prepared **SAR-100842** suspension
- Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
- Syringes (1 mL)
- Animal scale

Procedure:

- Animal Handling and Dosing Calculation:
 - Weigh each mouse to determine the precise volume of the **SAR-100842** suspension to be administered. The dosing volume is typically 10 mL/kg body weight.
 - Calculate the required volume for each mouse (e.g., for a 25g mouse, the volume would be 0.25 mL).
- Oral Gavage Procedure:
 - Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
 - Position the mouse vertically, allowing for a straight line from the head to the stomach.
 - Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
 - Allow the mouse to swallow the tip of the needle. The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw the needle and re-

attempt. Do not force the needle.

- Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the **SAR-100842** suspension.
- After administration, gently withdraw the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress.

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Endpoint Analysis Protocols

This assay quantifies the collagen content in skin tissue by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

Procedure Outline:

- Tissue Hydrolysis: Skin samples are hydrolyzed in 6N HCl at 110°C for 18-24 hours to break down proteins into their constituent amino acids.
- Neutralization: The hydrolyzed samples are neutralized.
- Oxidation: Hydroxyproline in the samples is oxidized by Chloramine-T.
- Colorimetric Reaction: A color reagent (p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.
- Spectrophotometry: The absorbance of the samples is measured at approximately 550 nm.
- Quantification: The hydroxyproline concentration is determined by comparing the sample absorbance to a standard curve generated with known concentrations of hydroxyproline.

This protocol is for the identification and quantification of myofibroblasts in skin tissue sections using an antibody against alpha-smooth muscle actin (α -SMA), a key myofibroblast marker.

Procedure Outline:

- Tissue Processing and Sectioning: Formalin-fixed, paraffin-embedded skin tissue is sectioned.
- Antigen Retrieval: Tissue sections are treated to unmask the α -SMA antigen.
- Immunostaining:
 - Sections are incubated with a primary antibody specific for α -SMA.
 - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore is applied.

- A substrate or fluorescent imaging is used to visualize the stained cells.
- Microscopy and Quantification:
 - Stained sections are imaged using a light or fluorescent microscope.
 - The number of α -SMA-positive cells is counted in multiple high-power fields to determine the density of myofibroblasts.

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References

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